Welcome to the BenchChem Online Store!
molecular formula C12H12N2O3S B2968965 Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one CAS No. 835632-37-6

Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one

Cat. No. B2968965
M. Wt: 264.3
InChI Key: DKGMOQMJDITPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07238701B2

Procedure details

To a stirring 225 mL formamide solution of ethyl 2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2′-[1,3]dioxolane]-3-carboxylate (40.0 g, 0.142 mol) was added ammonium formate (17.8 g, 0.282 mol). The contents were stirred with heating at 140° C. for 16 h, after which time the heterogeneous contents were removed from heating, and allowed to cool to rt. The contents were filtered, the solid filter cake washed with water (2×60 mL), and suction dried overnight to afford the desired product as an off-white solid (33.0 g, 88%). 1H-NMR (DMSO-d6) δ 12.35 (broad s, 1H), 8.00 (s, 1H), 3.92 (s, 4H), 2.95 (t, 2H), 2.91 (s, 2H), 1.83 (t, 2H); LCMS RT=1.87 min; [M+H]+=265.2.
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:3])=O.[NH2:4][C:5]1[S:6][C:7]2[CH2:22][C:17]3([O:21][CH2:20][CH2:19][O:18]3)[CH2:16][CH2:15][C:8]=2[C:9]=1[C:10](OCC)=[O:11].C([O-])=O.[NH4+]>>[O:18]1[CH2:19][CH2:20][O:21][C:17]21[CH2:16][CH2:15][C:8]1[C:9]3[C:10](=[O:11])[NH:3][CH:1]=[N:4][C:5]=3[S:6][C:7]=1[CH2:22]2 |f:2.3|

Inputs

Step One
Name
Quantity
225 mL
Type
reactant
Smiles
C(=O)N
Name
Quantity
40 g
Type
reactant
Smiles
NC=1SC2=C(C1C(=O)OCC)CCC1(OCCO1)C2
Name
Quantity
17.8 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The contents were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which time the heterogeneous contents were removed
TEMPERATURE
Type
TEMPERATURE
Details
from heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
The contents were filtered
FILTRATION
Type
FILTRATION
Details
the solid filter cake
WASH
Type
WASH
Details
washed with water (2×60 mL), and suction
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
O1C2(OCC1)CC1=C(CC2)C2=C(N=CNC2=O)S1
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.